Sodium 2-acetamidomalonate
CAS No.: 117976-12-2
Cat. No.: VC4217329
Molecular Formula: C5H5NNa2O5
Molecular Weight: 205.077
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117976-12-2 |
|---|---|
| Molecular Formula | C5H5NNa2O5 |
| Molecular Weight | 205.077 |
| IUPAC Name | disodium;2-acetamidopropanedioate |
| Standard InChI | InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
| Standard InChI Key | DZHMKRWQGAVIJB-UHFFFAOYSA-L |
| SMILES | CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Fundamental Properties
Sodium 2-acetamidomalonate features a malonic acid core where one hydrogen atom on the central carbon is replaced by an acetamido group (-NHCOCH₃). The sodium counterion enhances solubility in polar solvents, facilitating its use in aqueous and alcoholic reaction media. Key physicochemical properties include:
The acetamido group acts as a protecting group for the amine functionality, preventing undesired side reactions during synthetic transformations . This protection is reversible under acidic or basic hydrolysis conditions, enabling selective deprotection in multi-step syntheses .
Synthetic Routes and Industrial Preparation
Nitrosation and Reductive Acylation
The synthesis of sodium 2-acetamidomalonate begins with diethyl malonate as the starting material. In a nitrosation step, diethyl malonate reacts with sodium nitrite (NaNO₂) in acetic acid to form diethyl isonitrosomalonate (α-oximinomalonic acid diethyl ester) . This intermediate is then subjected to reductive acylation using zinc powder in a mixture of acetic acid and acetic anhydride, yielding diethyl acetamidomalonate . Subsequent saponification with sodium hydroxide converts the ester groups into carboxylates, producing the sodium salt.
Critical reaction conditions for optimal yield include:
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Nitrosation: 0–5°C during acetic acid addition, followed by 35–45°C for 10–15 hours .
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Reductive Acylation: Zinc powder addition at 40–50°C, with a 2-hour post-reaction incubation at 50–60°C .
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Saponification: Controlled pH adjustment to avoid premature decarboxylation.
Industrial-scale production (as described in CN104610082A and CN103922959A) emphasizes cost efficiency by recycling solvents like dichloromethane and acetic acid, achieving yields exceeding 80% .
Phase-Transfer Catalysis
Recent patents describe improved methodologies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nitrosation in biphasic systems . This approach reduces reaction times from 12 hours to 6 hours while maintaining high purity (>99% by HPLC) .
Reactivity and Applications in Organic Synthesis
Alkylation and Amino Acid Synthesis
Sodium 2-acetamidomalonate’s enolate form reacts readily with alkyl halides (e.g., benzyl chloride) to form α-substituted derivatives. For example, phenylalanine analogs are synthesized via alkylation followed by hydrolysis and decarboxylation :
This method produces racemic amino acids, which can be resolved enzymatically or via chiral chromatography .
Pharmaceutical Intermediates
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and modern synthetic approaches:
| Parameter | Traditional Method (No Catalyst) | Phase-Transfer Catalysis |
|---|---|---|
| Reaction Time | 12–15 hours | 6–8 hours |
| Yield | 75–80% | 82–85% |
| Purity (HPLC) | 99.6% | 99.8% |
| Solvent Recovery | Partial | >95% |
| Byproduct Management | Complex filtration | Simplified workflow |
Phase-transfer catalysis emerges as superior due to reduced energy consumption and waste generation .
Challenges and Future Directions
Despite its utility, sodium 2-acetamidomalonate’s hygroscopic nature complicates storage and handling. Advances in co-crystallization with inert matrices (e.g., cellulose derivatives) aim to improve stability . Additionally, enzymatic methods for enantioselective alkylation are under exploration to bypass racemic synthesis .
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